Angiotensin IV - 23025-68-5

Angiotensin IV

Catalog Number: EVT-288929
CAS Number: 23025-68-5
Molecular Formula: C40H54N8O8
Molecular Weight: 774.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Angiotensin IV (Ang IV) is a hexapeptide, a fragment derived from the metabolism of angiotensin II. [] It is a biologically active component of the renin–angiotensin system (RAS), which plays a crucial role in regulating blood pressure, fluid balance, and other physiological processes. [] Ang IV is known to interact with a specific high-affinity binding site originally termed the AT4 receptor. [, ] The discovery of this receptor, distinct from the well-known angiotensin II receptors (AT1 and AT2), led to extensive research on the physiological roles of Ang IV. [] Further research revealed that the AT4 receptor is actually the enzyme insulin-regulated aminopeptidase (IRAP). [] Angiotensin IV acts as a competitive inhibitor of IRAP's catalytic activity. [] This discovery shifted the focus of research towards understanding the implications of IRAP inhibition by Ang IV.

Angiotensin II

Compound Description: Angiotensin II is a potent vasoconstrictor and a primary effector molecule of the renin-angiotensin system (RAS). [] It plays a crucial role in regulating blood pressure, fluid balance, and electrolyte homeostasis. [] Angiotensin II exerts its effects by binding to two main receptor subtypes, AT1 and AT2. []

Relevance: Angiotensin II is the precursor peptide of Angiotensin IV. [, ] Angiotensin IV is produced from angiotensin II through enzymatic cleavage by aminopeptidases. [, ] While both peptides influence the RAS, they exhibit different affinities for receptor subtypes and induce distinct physiological responses. [, ] Notably, Angiotensin IV has a higher affinity for the AT4 receptor, while Angiotensin II primarily targets the AT1 and AT2 receptors. [, ]

Angiotensin III

Compound Description: Angiotensin III is another active peptide fragment derived from Angiotensin II within the RAS. [] It exhibits a similar potency to Angiotensin II in binding to the AT1 receptor but displays a greater affinity for the AT2 receptor. []

LVV-Hemorphin-7

Compound Description: LVV-Hemorphin-7 is a hexapeptide fragment of β-globin, an abundant peptide in the brain. [] It exhibits high affinity and specificity for the AT4 receptor. [, ] In neuronal cell lines, LVV-Hemorphin-7 has been shown to stimulate DNA synthesis, suggesting a role in neuronal growth and development. []

Divalinal-Angiotensin IV

Compound Description: Divalinal-Angiotensin IV is a metabolically stable analog of Angiotensin IV, demonstrating resistance to enzymatic degradation. [, ] It acts as a potent antagonist of the AT4 receptor. [, , ]

Relevance: Divalinal-Angiotensin IV is a structurally modified form of Angiotensin IV designed to enhance its stability and research utility. [, ] It serves as a valuable tool to investigate the specific roles of the AT4 receptor by blocking the actions of Angiotensin IV. [, , ]

Nle1-Angiotensin IV

Compound Description: Nle1-Angiotensin IV is an analog of Angiotensin IV where the first amino acid, Valine, is replaced with Norleucine. [, , ] This modification enhances the peptide's metabolic stability. [, , ] Nle1-Angiotensin IV retains the procognitive activity of Angiotensin IV, demonstrating efficacy in reversing scopolamine-induced memory deficits. [, , ]

Relevance: Nle1-Angiotensin IV represents a structurally modified form of Angiotensin IV with improved metabolic stability. [, , ] It shares the procognitive properties of Angiotensin IV, suggesting that the N-terminal modification does not abolish its ability to enhance cognitive function. [, , ]

N-Hexanoic-Tyrosine-Isoleucine-(6) aminohexanoic amide (Dihexa)

Compound Description: Dihexa is an orally active, blood-brain barrier-permeant analog of Angiotensin IV. [, ] It exhibits potent anti-dementia activity and promotes synaptogenesis, making it a promising candidate for treating neurodegenerative diseases. [, ]

Relevance: Dihexa represents a further development in the search for therapeutically viable Angiotensin IV analogs. [, ] Its ability to cross the blood-brain barrier and its oral bioavailability give it a significant advantage over Angiotensin IV for potential clinical applications. [, ]

[Sarcosine1, Isoleucine8] Angiotensin II

Compound Description: [Sarcosine1, Isoleucine8] Angiotensin II is a synthetic analog of Angiotensin II. [] It exhibits a high affinity for the AT1 receptor subtype. [] This analog is commonly employed as a tool in research to investigate the specific roles of the AT1 receptor. []

Relevance: [Sarcosine1, Isoleucine8] Angiotensin II helps delineate the distinct roles of different Angiotensin receptor subtypes in mediating the effects of Angiotensin peptides, including Angiotensin IV. [] By selectively activating the AT1 receptor, it allows researchers to differentiate between AT1-mediated effects and those mediated by other receptor subtypes like the AT4 receptor, the primary target of Angiotensin IV. []

AT4-16

Compound Description: AT4-16 is a synthetic peptide designed to selectively target the AT4 receptor. [] It acts as an agonist, mimicking the effects of Angiotensin IV at this receptor subtype. []

Relevance: AT4-16 serves as a valuable pharmacological tool for investigating the specific functions of the AT4 receptor, the primary target of Angiotensin IV. [] Its selectivity for the AT4 receptor allows researchers to study its role in various physiological processes without interference from other Angiotensin receptor subtypes. []

Overview

Angiotensin IV is a hexapeptide derived from angiotensin II, a potent vasoconstrictor involved in various physiological processes, including blood pressure regulation and fluid balance. Angiotensin IV is primarily recognized for its role in the central nervous system, where it influences cognitive functions and neuroprotection. This peptide operates through specific receptors, notably the insulin-regulated aminopeptidase, also referred to as the angiotensin IV receptor. Understanding angiotensin IV's mechanisms and effects is crucial for exploring its potential therapeutic applications in cognitive enhancement and cardiovascular health.

Source and Classification

Angiotensin IV is classified as a bioactive peptide within the renin-angiotensin system, which comprises a series of peptides that regulate blood pressure and fluid balance. It is produced through the enzymatic action of aminopeptidases on angiotensin II and angiotensin III. The primary source of angiotensin IV in the body includes plasma and various tissues, including the brain, where it exerts significant effects on neuronal activity and cognition .

Synthesis Analysis

Methods

The synthesis of angiotensin IV can be achieved through solid-phase peptide synthesis techniques. Recent advancements have utilized modified Fmoc (9-fluorenylmethoxycarbonyl) chemistry to facilitate the assembly of the peptide chain. This approach allows for precise control over the sequence and structure of the peptide, ensuring high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The synthesis begins with a resin-bound amino acid, which is sequentially elongated by adding protected amino acids. Each coupling reaction is followed by deprotection steps to reveal functional groups necessary for subsequent reactions.
  2. Purification: After synthesis, crude peptides are typically purified using high-performance liquid chromatography to isolate angiotensin IV from by-products and unreacted materials .
Molecular Structure Analysis

Structure

Angiotensin IV has the following sequence: Asp-Arg-Val-Tyr-Ile-His. Its molecular formula is C34H49N13O9C_{34}H_{49}N_{13}O_9, with a molecular weight of approximately 759.85 g/mol.

Data

The structure of angiotensin IV exhibits a characteristic arrangement of amino acids that facilitates its interaction with specific receptors. The spatial configuration is crucial for its biological activity, particularly in binding to the insulin-regulated aminopeptidase receptor .

Chemical Reactions Analysis

Angiotensin IV undergoes various enzymatic reactions within the body:

  1. Formation: It is generated from angiotensin III through the action of aminopeptidases, such as aminopeptidase N.
  2. Degradation: Angiotensin IV can be further metabolized into smaller peptides by enzymes like aminopeptidase N and aspartyl aminopeptidase, which cleave specific residues from its structure .
Mechanism of Action

Angiotensin IV exerts its effects primarily through interaction with the insulin-regulated aminopeptidase receptor. This interaction leads to several downstream effects:

  1. Cognitive Enhancement: Research indicates that angiotensin IV may enhance learning and memory by promoting neuronal glucose uptake and modulating neurotransmitter release, particularly acetylcholine and dopamine .
  2. Neuroprotective Effects: Angiotensin IV has been shown to prevent apoptosis in neuronal cells under stress conditions, suggesting a protective role against neurodegenerative processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Angiotensin IV is typically presented as a white powder.
  • Solubility: It is soluble in water and organic solvents, making it suitable for various experimental applications.

Chemical Properties

  • Stability: Angiotensin IV exhibits stability under physiological conditions but may degrade in extreme pH environments or in the presence of certain enzymes.
  • Reactivity: The peptide's reactivity is primarily influenced by its functional groups, allowing it to participate in specific biochemical interactions without undergoing non-specific hydrolysis .
Applications

Angiotensin IV has several scientific uses:

  1. Cognitive Research: Studies have demonstrated its potential to improve memory and learning capabilities in animal models, indicating possible applications in treating cognitive impairments .
  2. Cardiovascular Health: Given its role within the renin-angiotensin system, angiotensin IV may be investigated for therapeutic interventions in hypertension and heart failure management .
  3. Neuropharmacology: Its neuroprotective properties suggest potential applications in developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Introduction to Angiotensin IV in the Renin-Angiotensin System (RAS)

Historical Discovery and Evolution of Angiotensin IV Research

The identification of Angiotensin IV (Ang IV; Val-Tyr-Ile-His-Pro-Phe) as a biologically active peptide emerged unexpectedly from cognitive studies in the late 1980s. Braszko and colleagues first demonstrated in 1988 that intracerebroventricular injection of Ang IV (1 nmol) significantly improved memory retention and learning in rats, challenging the prevailing view that angiotensin peptides functioned primarily in cardiovascular regulation [4] [6]. This seminal work initiated a paradigm shift in RAS research, suggesting bioactive angiotensin metabolites extended beyond Angiotensin II (Ang II). In 1992, Wright and Harding identified specific high-affinity binding sites for Ang IV in brain regions associated with cognition and sensory processing, particularly the hippocampus, which they designated as AT₄ receptors [1] [6]. The molecular identity of these receptors remained controversial until 2001, when Albiston and colleagues purified the AT₄ receptor from adrenal membranes and identified it as insulin-regulated aminopeptidase (IRAP), establishing a direct link between Ang IV and metabolic regulation [1] [4]. This discovery fundamentally redefined Ang IV research, shifting focus toward its neuromodulatory and metabolic functions beyond classical RAS pathways.

Position within the RAS Cascade: From Angiotensin II to Active Metabolites

Ang IV occupies a specific node in the enzymatic cascade of the renin-angiotensin system, derived from sequential proteolytic processing of its precursor peptides:

  • Angiotensin I (1-10): Cleaved by renin from angiotensinogen
  • Angiotensin II (1-8): Generated via ACE-mediated cleavage of Ang I
  • Angiotensin III (2-8): Formed by aminopeptidase A-mediated removal of N-terminal aspartate from Ang II
  • Angiotensin IV (3-8): Produced via aminopeptidase N-mediated cleavage of N-terminal arginine from Ang III

This metabolic pathway positions Ang IV as a downstream metabolite of Ang II with distinct biological activities rather than merely an inactivation product. Unlike the rapid degradation of Ang II (half-life <60 seconds), Ang IV exhibits greater metabolic stability, enabling sustained interactions with its target receptors in various tissues [3] [8]. Crucially, local RAS activity in tissues like the brain, kidneys, and adrenal glands allows for compartmentalized Ang IV generation, where its concentrations can significantly exceed plasma levels and exert paracrine effects [10].

Comparative Analysis of Angiotensin IV with Other Angiotensin Isoforms

Ang IV exhibits unique receptor specificity and physiological actions compared to other angiotensin peptides:

Table 1: Comparative Profile of Major Angiotensin Peptides

LigandPrimary ReceptorBiological ActionsRelative Potency
Ang II (1-8)AT₁R > AT₂RVasoconstriction, aldosterone release, anti-natriuresis, pro-inflammatoryReference (100%)
Ang III (2-8)AT₁R ≈ AT₂RVasopressor activity, aldosterone stimulation, vasopressin releaseVasopressor: 40% of Ang II
Ang IV (3-8)AT₄R/IRAP > AT₁RCognitive enhancement, vasodilation (renal), ANP suppression, IRAP inhibitionVasopressor: 10-20% of Ang II

Unlike Ang II's potent vasoconstrictive effects mediated primarily through AT₁ receptors, Ang IV binds preferentially to AT₄ receptors (IRAP) with nanomolar affinity, initiating distinct signaling cascades [1] [8]. While Ang III shares some vasoactive properties with Ang II, Ang IV demonstrates opposing effects in key physiological domains. For example, Ang IV suppresses high stretch-induced atrial natriuretic peptide (ANP) secretion via AT₁R activation—a physiological action shared with Ang II but contrasting with the ANP-stimulating effects of Ang III and angiotensin-(1-7) [2] [9]. Furthermore, Ang IV uniquely modulates cognitive function and cerebral blood flow, effects not observed with other angiotensin isoforms [4] [6].

Properties

CAS Number

23025-68-5

Product Name

Angiotensin IV

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C40H54N8O8

Molecular Weight

774.9 g/mol

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

QSBGWDDCOJYQGY-KOQODJNWSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N

Synonyms

(A)II(3-8)
1-de-Asp-2-de-Arg-5-Ile-angiotensin II
angiotensin II (3-8)
angiotensin II, des-Asp(1)-des-Arg(2)-Ile(5)-
angiotensin II, des-aspartyl(1)-des-arginyl(2)-isoleucine(5)-
angiotensin IV
Nle-AngIV

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.